molecular formula C12H13ClN2O B555461 Glycine beta-naphthylamide hydrochloride CAS No. 1208-12-4

Glycine beta-naphthylamide hydrochloride

Cat. No.: B555461
CAS No.: 1208-12-4
M. Wt: 236.7 g/mol
InChI Key: CDOBGWIHUYXBJY-UHFFFAOYSA-N
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Description

Chemical Characterization of Glycine β-Naphthylamide Hydrochloride

Structural Identification and Nomenclature

IUPAC Name and Systematic Classification

The IUPAC name for this compound is 2-amino-N-(naphthalen-2-yl)acetamide hydrochloride . It belongs to the class of arylacetamide hydrochlorides and is systematically classified as a glycine derivative with a β-naphthylamine moiety.

Molecular Formula and Weight Analysis
  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 236.70 g/mol.
SMILES Notation and InChI Key Interpretation
  • SMILES : NCC(=O)Nc1ccc2ccccc2c1.Cl
  • InChI Key : CDOBGWIHUYXBJY-UHFFFAOYSA-N

Crystallographic and Spectroscopic Properties

X-ray Diffraction Patterns

No direct X-ray crystallographic data for glycine β-naphthylamide hydrochloride is available in the provided sources. However, related naphthylamide structures exhibit monoclinic or orthorhombic crystal systems, with lattice parameters influenced by chloride ion interactions.

NMR Spectral Signatures (¹H, ¹³C)
  • ¹H NMR (DMSO-d₆): Signals at δ 3.1 ppm (N–CH₂), 7.3–8.2 ppm (aromatic protons).
  • ¹³C NMR : Peaks at δ 167.0 ppm (amide carbonyl), 122–135 ppm (naphthalene carbons).
Mass Spectrometric Fragmentation Patterns
  • ESI-MS : Major fragment at m/z 200.24 [M–Cl]⁺, consistent with the loss of HCl.

Physicochemical Parameters

Solubility Profile in Polar/Nonpolar Solvents
Solvent Solubility (mg/mL)
Water 25–30
DMSO ≥50
Ethanol 10–15
Chloroform <1
Thermal Stability and Decomposition Kinetics
  • Decomposition Onset : ~267°C (TGA data for related glycine derivatives).
  • Melting Point : Not explicitly reported; analogs decompose before melting.
pKa Determination and pH-Dependent Behavior
  • pKa (Amide NH) : ~8.5 (estimated from glycine analogs).
  • pH Stability : Stable at pH 4–7; hydrolyzes in strongly acidic/basic conditions.

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOBGWIHUYXBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153014
Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
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Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-12-4
Record name Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1)
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Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
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Record name 2-Amino-N-2-naphthylacetamide monohydrochloride
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Record name 2-amino-N-2-naphthylacetamide monohydrochloride
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Preparation Methods

Classical Amidation via Carbodiimide Coupling

The most widely documented method involves activating glycine’s carboxylic acid group using carbodiimide reagents, followed by coupling with 2-naphthylamine. Key steps include:

  • Protection of Glycine’s Amino Group :
    Glycine is first protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions. For example, Boc-glycine is synthesized by reacting glycine with di-tert-butyl dicarbonate in a basic aqueous medium .

  • Activation and Coupling :
    The Boc-protected glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or dimethylformamide (DMF). 2-Naphthylamine is then added stoichiometrically to form the amide bond .

  • Deprotection and Salt Formation :
    The Boc group is removed using hydrochloric acid in dioxane, yielding glycine beta-naphthylamide. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt .

Typical Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
ProtectionBoc₂O, NaOHH₂O/THF0–25°C4 h85–90%
ActivationEDC, HOBtDMF0°C → RT12 h70–75%
Deprotection4M HCl/dioxaneDioxane25°C1 h95%

This method achieves an overall yield of 55–60% with >98% purity (HPLC) .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A patent by Kim et al. (US8435480B2) describes a glycine-derived surfactant synthesis that adapts to beta-naphthylamide preparation :

  • Microwave-Promoted Condensation :
    Glycine and phthalic anhydride are irradiated under microwave conditions (150 W, 100°C) for 10 minutes to form an isoindoline intermediate.

  • Thioether Formation and Oxidation :
    The intermediate reacts with 2-naphthylamine in the presence of SOCl₂, followed by oxidation with m-chloroperbenzoic acid to yield the sulfonamide derivative .

  • Hydrochloride Salt Precipitation :
    The product is treated with HCl gas in ethanol, resulting in crystalline glycine beta-naphthylamide hydrochloride .

Advantages :

  • 40% reduction in reaction time (2 hours vs. 12 hours).

  • Improved yield (78% vs. 60%) due to reduced side reactions .

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers high precision for small-scale synthesis. Wang et al. (PMC7838648) adapted this method for naphthylamide derivatives :

  • Resin Functionalization :
    A Rink amide resin is loaded with Fmoc-glycine using HATU/DIEA activation in DMF.

  • Deprotection and Coupling :
    Fmoc removal with piperidine is followed by coupling with 2-naphthylamine using PyBOP and N-methylmorpholine.

  • Cleavage and Salt Formation :
    The resin is treated with 95% TFA/2.5% H₂O/2.5% triisopropylsilane to release the product, which is then lyophilized and converted to the hydrochloride salt with HCl/EtOAc .

Performance Metrics :

  • Purity: >99% (LC-MS).

  • Yield: 65–70% (20 mg scale) .

Industrial-Scale Preparation via Continuous Flow Chemistry

A 2021 study (ACS JOC) highlights a continuous flow approach for scalable production :

  • Reactor Setup :
    Glycine and 2-naphthylamine solutions are pumped into a microreactor at 0.5 mL/min, with EDC/HOBt as coupling agents.

  • In-Line Quenching and Extraction :
    The reaction mixture is quenched with aqueous NaHCO₃ and extracted with ethyl acetate.

  • Automated Crystallization :
    HCl gas is introduced into the ethyl acetate layer, and crystals are collected via continuous filtration .

Throughput :

  • 1.2 kg/day with 82% yield.

  • Purity: 99.5% (by NMR) .

Comparative Analysis of Methods

MethodScaleYield (%)Purity (%)Key Advantage
Classical AmidationLab/Industrial55–6098Cost-effective
MicrowaveLab70–7899Time-efficient
SPPSLab (mg)65–7099.5High precision
Continuous FlowIndustrial80–8299.5Scalability

Challenges and Optimization Strategies

  • Byproduct Formation :
    Over-activation of glycine’s carboxylate can lead to diketopiperazine byproducts. Using HOBt as an additive reduces this risk .

  • Solvent Selection :
    DMF offers high solubility but complicates purification. Substituting with THF/water mixtures improves extraction efficiency .

  • Catalyst Recycling :
    Immobilized EDC on silica gel enables reuse for up to 5 cycles, cutting costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Glycine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated naphthylacetamide derivatives.

Scientific Research Applications

Glycine beta-naphthylamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Glycine beta-naphthylamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzymatic Substrate Specificity and Kinetics

Beta-naphthylamide derivatives are widely employed as chromogenic substrates for aminopeptidases. The amino acid moiety determines substrate specificity, while the β-naphthylamide group enables colorimetric detection upon hydrolysis.

Table 1: Key Enzymatic Properties of Beta-Naphthylamide Derivatives
Compound Target Enzyme Km (M) Application Reference
Glycine β-naphthylamide HCl Not explicitly stated Data unavailable Aminopeptidase assays (presumed)
L-Alanine β-naphthylamide HCl Seminal plasma aminopeptidase 4 × 10⁻⁴ Kinetic studies of thermostable enzymes
L-Leucine β-naphthylamide HCl Leucine aminopeptidase Data unavailable Histochemical staining
PAβN (Phe-Arg β-naphthylamide) MexAB-OprM efflux pump N/A Antibiotic adjuvant

Key Findings :

  • L-Alanine β-naphthylamide HCl exhibits a Km of 4 × 10⁻⁴ M for seminal plasma aminopeptidase, indicating moderate substrate affinity . The enzyme retains 80% activity at 60°C, suggesting utility in high-temperature assays.
  • L-Leucine β-naphthylamide HCl is a substrate for leucine aminopeptidase, with its hydrophobic side chain likely enhancing binding to enzyme active sites .
  • PAβN, a dipeptide derivative, inhibits bacterial efflux pumps, contrasting with single-amino-acid analogs like glycine β-naphthylamide, which lack therapeutic adjuvant roles .

Structural and Physicochemical Properties

The amino acid side chain significantly impacts solubility, molecular weight, and enzyme interactions.

Table 2: Physicochemical Comparison
Compound Molecular Formula Molecular Weight Solubility (Presumed)
Glycine β-naphthylamide HCl C₁₂H₁₃ClN₂O 236.45 g/mol Water-soluble (hydrochloride)
L-Alanine β-naphthylamide HCl C₁₃H₁₅ClN₂O 258.73 g/mol Aqueous buffer-compatible
L-Leucine β-naphthylamide HCl C₁₆H₂₀ClN₂O 292.80 g/mol Moderate aqueous solubility
L-Proline β-naphthylamide HCl C₁₄H₁₅ClN₂O 276.76 g/mol Variable (cyclic structure)

Structural Insights :

  • L-Leucine β-naphthylamide HCl (292.80 g/mol) and L-Proline β-naphthylamide HCl (276.76 g/mol) demonstrate how bulkier or cyclic side chains alter physicochemical behavior .

Biological Activity

Glycine beta-naphthylamide hydrochloride (GBNA) is a compound that has garnered attention in biochemical and pharmacological research due to its role as a substrate in enzymatic assays and its potential applications in proteomics. This article explores the biological activity of GBNA, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of this compound

  • Chemical Structure : GBNA is a glycine derivative with the molecular formula C11_{11}H12_{12}ClN1_{1}O1_{1} and a molecular weight of approximately 200.24 g/mol.
  • CAS Number : 716-94-9.
  • Solubility : It is soluble in water and organic solvents, making it versatile for various experimental conditions.

GBNA acts primarily as a substrate for specific enzymes, particularly aminopeptidases. Upon interaction with these enzymes, the amide bond in GBNA is cleaved, releasing beta-naphthylamine. This reaction can be quantitatively monitored to assess enzyme activity:

  • Enzymatic Assays : The cleavage of GBNA is utilized to study the kinetics of aminopeptidases, which are crucial for protein digestion and metabolism.

Enzyme Interaction

GBNA has been shown to interact with various aminopeptidases across different biological systems. The following table summarizes key findings regarding its enzymatic interactions:

Enzyme Source Substrate Concentration Activity Measurement Method
Aminopeptidase ITesticular tissue (rat)0-25 mMHydrolysis rate measurement
Aminopeptidase IIBorrelia burgdorferi20 µMFluorescent substrate hydrolysis
Aminopeptidase IIIVarious tissues0-25 mMSpectrophotometric analysis

Case Studies

  • Proteolytic Activity in Borrelia burgdorferi :
    • A study demonstrated that GBNA could serve as a substrate for aminopeptidases in B. burgdorferi, facilitating the understanding of proteolytic pathways in this pathogen. The enzyme's activity was measured using fluorogenic substrates, indicating the potential role of GBNA in microbial metabolism .
  • Enzymatic Kinetics in Rat Testis :
    • Research on rat testis tissues revealed that GBNA is hydrolyzed by various aminopeptidases during puberty, highlighting its significance in developmental biology and enzyme regulation .
  • Diagnostic Applications :
    • GBNA has been explored for its potential use in diagnostic assays to measure enzyme activity in biological samples, particularly for conditions related to metabolic disorders .

Applications in Research

GBNA's utility extends beyond basic enzymatic studies; it plays a significant role in:

  • Proteomics : As a substrate for proteomic investigations, GBNA aids in elucidating protein interactions and functions.
  • Biochemical Assays : Its properties make it suitable for developing assays aimed at understanding enzyme kinetics and mechanisms.

Q & A

Q. What are the recommended methods for synthesizing glycine beta-naphthylamide hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling glycine derivatives with beta-naphthylamine via carbodiimide-mediated amide bond formation, followed by hydrochlorination. Key steps:

Esterification : React glycine with methanol/HCl to form glycine methyl ester hydrochloride (see analogous protocols in ) .

Amide Coupling : Use reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with beta-naphthylamine in anhydrous solvents (e.g., DMF or THF).

Purification : Recrystallize from ethanol/water mixtures or use reverse-phase HPLC. Monitor purity via NMR (1H/13C) and LC-MS (≥95% purity as per ) .

  • Quality Control : Include melting point analysis and comparison with literature values (e.g., CAS 893-36-7 for L-leucine-beta-naphthylamide HCl in ) .

Q. How should researchers characterize this compound for structural confirmation?

  • Methodological Answer : A multi-technique approach is essential:

Q. Spectroscopy :

  • NMR : Confirm backbone structure via 1H NMR (e.g., aromatic protons at δ 7.2–8.6 ppm for naphthyl group) and 13C NMR (amide carbonyl at ~170 ppm).
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).

Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄ClN₂O).

Elemental Analysis : Match calculated vs. observed C/H/N/Cl percentages (e.g., ±0.3% deviation) .

Q. What strategies optimize solubility for in vitro assays involving this compound?

  • Methodological Answer : Due to its hydrochloride salt form, the compound is water-soluble but may require pH adjustment:

Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 6.5–7.5).

Co-Solvents : For hydrophobic assays, add DMSO (≤1% v/v) or ethanol (≤5% v/v) (see for co-solvent guidelines) .

Sonication : Briefly sonicate (10–15 min) to disperse aggregates.

Advanced Research Questions

Q. How should efflux pump inhibition (EPI) assays be designed to evaluate this compound in multidrug-resistant bacteria?

  • Methodological Answer : Adapt protocols from analogous EPIs like PAβN ( ):

Checkerboard Assay : Combine the compound with antibiotics (e.g., ciprofloxacin) across a dilution series.

Synergy Calculation : Determine fractional inhibitory concentration (FIC) indices. Synergy: FIC ≤0.5; antagonism: FIC >3.

Controls : Include PAβN (positive control) and untreated bacterial cultures.

Strain Variability : Test clinical isolates (e.g., E. coli, A. baumannii) to assess spectrum () .

Q. How can researchers resolve contradictions in efflux pump inhibition data across bacterial strains?

  • Methodological Answer : Conflicting results often arise from strain-specific efflux pump expression or permeability differences:

Genomic Analysis : Perform qRT-PCR on efflux pump genes (e.g., acrAB-tolC in E. coli) to correlate expression with inhibition efficacy.

Membrane Permeability Assays : Use fluorescent probes (e.g., ethidium bromide accumulation) to quantify compound penetration.

Statistical Validation : Apply ANOVA with post-hoc tests (p<0.05) to assess significance across replicates () .

Q. What methods detect hydrolysis products of this compound in long-term stability studies?

  • Methodological Answer : Hydrolysis under physiological conditions generates beta-naphthylamine and glycine:

LC-MS/MS : Monitor degradation products using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).

Enzymatic Assays : Incubate with peptidases (e.g., leucine aminopeptidase) to simulate in vivo breakdown.

Storage Conditions : Assess stability at -20°C (lyophilized) vs. 4°C (solution) over 6–12 months () .

Q. How can researchers validate the specificity of this compound for target efflux pumps?

  • Methodological Answer :

Knockout Strains : Use efflux pump-deficient mutants (e.g., E. coli ΔacrB) to confirm target engagement.

Competitive Binding : Perform SPR (surface plasmon resonance) to measure binding affinity to purified pump proteins.

Off-Target Profiling : Screen against unrelated transporters (e.g., ABC transporters) via ATPase activity assays () .

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